molecular formula C12H10O2 B1594345 [1,1'-Biphenyl]-3,3'-diol CAS No. 612-76-0

[1,1'-Biphenyl]-3,3'-diol

Cat. No. B1594345
CAS RN: 612-76-0
M. Wt: 186.21 g/mol
InChI Key: VZQSBJKDSWXLKX-UHFFFAOYSA-N
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Description

1,1'-Biphenyl]-3,3'-diol, also known as BPD, is a diol compound that is widely used in many scientific fields. It is an important intermediate in the synthesis of various organic compounds, and its unique properties make it an attractive candidate for various scientific applications. BPD has a wide range of uses, including in the synthesis of polymers, in the production of pharmaceuticals, and in the development of new materials.

Scientific Research Applications

Electrochromic Systems

[1,1'-Biphenyl]-3,3'-diol derivatives have been explored for their applications in electrochromic systems. Ishigaki et al. (2011) studied biphenyl-2,2'-diylbis(diarylmethanol)s, precursors of unsymmetric biphenylic dications, which exhibit unique tricolor electrochromism with a hysteretic pattern of color change (Ishigaki et al., 2011).

Antioxidant Properties

Lucarini et al. (2001) conducted a thermochemical and kinetic study on a bisphenol antioxidant structurally related to [1,1'-Biphenyl]-3,3'-diol, highlighting its moderate efficiency as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).

Chirality Probes

Scafato and Superchi (2010) utilized a biphenyl moiety as a chirality probe in determining the absolute configuration of aliphatic, non-chromophoric diols. This approach is straightforward and reliable for various diols (Scafato & Superchi, 2010).

Asymmetric Catalysis

Superchi et al. (2001) developed a method to assign the absolute configuration of diols using their biphenyldioxolanes, which is quick, simple, and reliable (Superchi et al., 2001).

Molecular Structure Determination

Superchi, Donnoli, and Rosini (1999) demonstrated how the chirality of diols allows for an unambiguous assignment of their absolute configuration using biphenyl boronates (Superchi, Donnoli, & Rosini, 1999).

Enantioselective Synthesis

Soki, Neudörfl, and Goldfuss (2005) synthesized a new chiral diol BISFOL, derived from biphenyl, which showed potential in catalyzing enantioselective additions to aldehydes (Soki, Neudörfl, & Goldfuss, 2005).

Magnetic Properties in Complexes

Filkale and Gangwar (2020) explored the synthesis and magnetic properties of new trinuclear Copper(II) complexes using biphenol-based dinucleating ligands (Filkale & Gangwar, 2020).

Metathesis Catalysts

Alexander et al. (2000) synthesized molybdenum imido alkylidene complexes containing [1,1'-Biphenyl]-3,3'-diolates, whichacted as catalysts for enantioselective olefin metathesis reactions (Alexander et al., 2000).

Hetero-Diels-Alder Reactions

Unni, Takenaka, Yamamoto, and Rawal (2005) reported that axially chiral 1,1'-biaryl-2,2'-dimethanol, a family of diols, are effective catalysts for enantioselective hetero-Diels-Alder reactions, functioning similarly to Lewis acids (Unni et al., 2005).

Optical Purity in Chemistry

Taniguchi, Hata, and Uemura (1999) achieved enantiomerically pure cyclic trans-1,2-diols by intramolecular pinacol coupling of planar chiral mono-Cr(CO)3 complexes of biaryls, which are vital for determining optical purity (Taniguchi, Hata, & Uemura, 1999).

Pharmaceutical and Electronic Material Synthesis

Martı́nez-Martı́nez et al. (2017) used a templated C–H bond–breaking approach to transform simple arene feedstocks, including biphenyl, into multi-iodoarenes, which are crucial precursors for high-impact transformations in pharmaceutical and electronic materials (Martı́nez-Martı́nez et al., 2017).

Coordination Chemistry

Ainscough, Brodie, McLachlan, and Brown (1983) studied the interaction of [1,1'-Biphenyl]-2,2'-diol with iron(III), revealing insights into coordination chemistry and molecular structure through X-ray diffraction techniques (Ainscough et al., 1983).

Conformational Analysis

Coluccini, Mazzanti, and Pasini (2010) developed tetraamidic homochiral macrocycles featuring 1,1'-binaphthyl-2,2'-diol derivatives. These compounds served as probes for studying the helical conformation of macrocycles in solution, combining techniques like NMR and CD spectroscopy with computational modeling (Coluccini, Mazzanti, & Pasini, 2010).

properties

IUPAC Name

3-(3-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSBJKDSWXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031446
Record name 3,3'-Biphenyldiol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3,3'-diol

CAS RN

612-76-0, 68334-50-9
Record name 3,3′-Dihydroxybiphenyl
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Record name 3,3'-Biphenyldiol
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Record name (1,1'-Biphenyl)-ar,3-diol
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Record name [1,1'-Biphenyl]-ar,3-diol
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Record name 3,3'-Biphenyldiol
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Record name [1,1'-biphenyl]diol
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Record name 3,3'-Biphenol
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Record name 3,3'-BIPHENYLDIOL
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Synthesis routes and methods I

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.
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Synthesis routes and methods II

Procedure details

146 g (0.392 mol) of 3,3′-dibenzyloxybiphenyl are dissolved in 1.5 I of THF and hydrogenated to completion on a Pd/C catalyst. The catalyst is filtered off, the filtrate is evaporated, and the residue is filtered through silica gel with toluene/ethyl acetate, giving biphenyl-3,3′-diol as a colourless solid.
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3,3′-dibenzyloxybiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
PL Anelli, M Brocchetta, C Maffezzoni, P Paoli… - Journal of the …, 2001 - pubs.rsc.org
Iodination of 1,1′-biphenyl-3,3′,5,5′-tetrol and 1,1′-biphenyl-3,3′-diol with ICl afforded the corresponding 2,2′,4,4′,6,6′-hexaiodo derivatives. Hydrophilic residues aimed at …
Number of citations: 13 pubs.rsc.org
X Liu, X Wang, W Jiang, CR Zhang, L Zhang… - Chemical Engineering …, 2022 - Elsevier
The wastewater containing uranium produced in the mining process is harmful to the environment and life safety due to the inherent biotoxicity and radioactivity of uranium. In this paper, …
Number of citations: 30 www.sciencedirect.com
S Madasani, SR Devineni, NR Chamarthi… - Polycyclic Aromatic …, 2023 - Taylor & Francis
In the present study, a new series of (bis)ureas 11(a–f) and (bis)thioureas 13(a–f) of 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine dihydrochloride (9) has been synthesized. This precursor …
Number of citations: 4 www.tandfonline.com
J Du, C Pu, X Sun, Q Wang, H Niu, D Wu - Polymers, 2023 - mdpi.com
Developing polyimide (PI) fibers with excellent interfacial adhesion and high mechanical properties for the PI fiber-reinforced polymer matrix composites (PFRPs) industry has been …
Number of citations: 7 www.mdpi.com
G Storch, O Trapp - Angewandte Chemie International Edition, 2015 - Wiley Online Library
Asymmetric catalysis using enantiomerically pure catalysts is one of the most widely used methods for the preparation of enantiomerically pure compounds. The separate synthesis of …
Number of citations: 88 onlinelibrary.wiley.com
S Komae, K Sekiguchi, M Suzuki, R Nakayama… - Building and …, 2020 - Elsevier
In indoor environments, the formation of secondary organic aerosols (SOAs) from gaseous volatile organic compounds (VOCs), which may have adverse health effects, has attracted …
Number of citations: 4 www.sciencedirect.com
CP Niu, CR Zhang, WR Cui, SM Yi, RP Liang… - Journal of Hazardous …, 2022 - Elsevier
Uranium is a key element in the nuclear industry and also a global environmental contaminant with combined highly toxic and radioactive. Currently, the materials based on post-…
Number of citations: 59 www.sciencedirect.com
X Wu, P Zhang, Z Yang, S Zhang, H Liu, W Chi… - Polymer …, 2019 - pubs.rsc.org
In contrast to the extensive studies on the cooperative effects of bimetallic olefin polymerization catalysts, less attention has been paid to binuclear rhodium (Rh) catalysts for alkyne …
Number of citations: 4 pubs.rsc.org
J Konieczkowska, H Janeczek, J Małecki, B Trzebicka… - Polymer, 2017 - Elsevier
Novel azosystems possessing chemical architecture that allows for noncovalent attachment of the azobenzene or azopyridine chromophores to poly(ester imide) matrix via hydrogen …
Number of citations: 25 www.sciencedirect.com
M Siebert, G Storch, F Rominger, O Trapp - Synthesis, 2017 - thieme-connect.com
Stereochemically flexible 2,2(-bis(diphenylphosphino)biphenyl (BIPHEP) ligands were modified with chiral α-substituted carboxylic acid auxiliaries in the 3- and 3′-position. The …
Number of citations: 11 www.thieme-connect.com

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